

Spectroscopic Profile of 4-Ethylaniline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Ethylaniline**, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of **4-Ethylaniline** is supported by a combination of spectroscopic techniques. The data presented in the following tables provide a quantitative summary of its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **4-Ethylaniline**.

Table 1: ¹H NMR Spectroscopic Data for **4-Ethylaniline** (Solvent: CDCl₃)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
6.96	d	2H	Ar-H (ortho to -NH ₂)
6.58	d	2H	Ar-H (meta to -NH ₂)
3.40	S	2H	-NH ₂
2.51	q	2H	-CH₂-CH₃
1.17	t	3H	-CH ₂ -CH ₃

Table 2: 13C NMR Spectroscopic Data for 4-Ethylaniline (Solvent: CDCl3)

Chemical Shift (ppm)	Assignment	
144.5	Ar-C (-NH ₂)	
134.0	Ar-C (-CH ₂ CH ₃)	
128.8	Ar-CH (meta to -NH ₂)	
115.2	Ar-CH (ortho to -NH ₂)	
28.0	-CH ₂ -	
16.0	-CH₃	

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in **4-Ethylaniline**.

Table 3: IR Spectroscopic Data for 4-Ethylaniline



Wavenumber (cm ⁻¹)	Intensity	Assignment
3450, 3360	Strong, Sharp	N-H stretch (primary amine)
3100 - 3000	Medium	Aromatic C-H stretch
2900	Medium	Aliphatic C-H stretch
1680 - 1650	Medium	C=C aromatic ring stretch
~1600	Medium	Aromatic ring skeletal vibration

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **4-Ethylaniline**.

Table 4: Mass Spectrometry Data for 4-Ethylaniline

m/z	Relative Abundance (%)	Assignment
121	34.16	[M]+ (Molecular Ion)
106	100.00	[M-CH₃] ⁺ (Base Peak)
77	11.27	[C ₆ H ₅] ⁺

Experimental Protocols

The following protocols outline the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

- 2.1.1. Sample Preparation Approximately 10-20 mg of **4-Ethylaniline** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- 2.1.2. Data Acquisition ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz).



- ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is used with a relaxation delay of 1-2 seconds.
- ¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
- 2.1.3. Data Processing The raw data (Free Induction Decay FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- 2.2.1. Sample Preparation A thin film of neat liquid **4-Ethylaniline** is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- 2.2.2. Data Acquisition The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).
- 2.2.3. Data Processing The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

- 2.3.1. Sample Introduction A dilute solution of **4-Ethylaniline** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification prior to analysis.
- 2.3.2. Ionization Electron Ionization (EI) is a common method for the analysis of small molecules like **4-Ethylaniline**. The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
- 2.3.3. Mass Analysis and Detection The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records



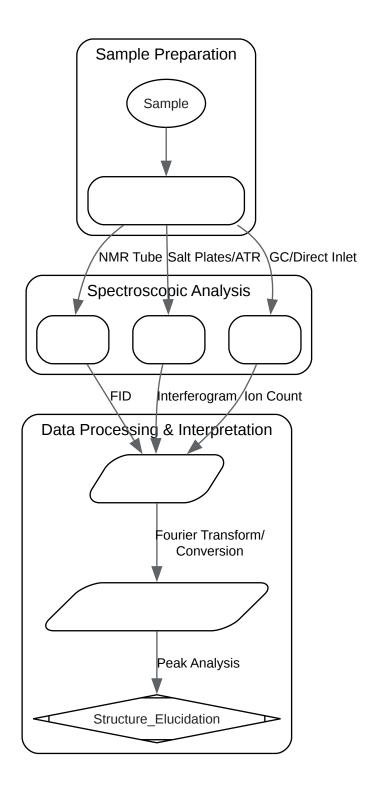
the abundance of each ion.

2.3.4. Data Processing The mass spectrum is plotted as relative intensity versus m/z. The most intense peak is assigned a relative abundance of 100% and is referred to as the base peak.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **4-Ethylaniline**.





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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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